Tribenzor vs. Dual-Combination Therapy: Superior Office Blood Pressure Reduction in the TRINITY Pivotal Trial
In a 12-week, randomized, double-blind, active-controlled trial (TRINITY) involving 2,492 hypertensive patients (mean baseline BP 169/101 mmHg), Tribenzor (olmesartan 40 mg/amlodipine 10 mg/HCTZ 25 mg) produced significantly greater reductions in both systolic and diastolic blood pressure compared to each of its three component dual-combination therapies (olmesartan/amlodipine, olmesartan/HCTZ, and amlodipine/HCTZ) [1]. The incremental blood pressure reductions achieved by adding the third agent are shown in the comparison data [1]. All comparisons were statistically significant (p<0.0001) [1].
| Evidence Dimension | Incremental seated blood pressure reduction (systolic/diastolic mmHg) by adding a third agent to a dual-combination baseline |
|---|---|
| Target Compound Data | Addition of HCTZ 25 mg to OM 40/AML 10 mg: 8.4/4.5 mmHg. Addition of AML 10 mg to OM 40/HCTZ 25 mg: 7.6/5.4 mmHg. Addition of OM 40 mg to AML 10/HCTZ 25 mg: 8.1/5.4 mmHg. |
| Comparator Or Baseline | Dual-combination therapies: olmesartan 40/amlodipine 10 mg, olmesartan 40/HCTZ 25 mg, and amlodipine 10/HCTZ 25 mg |
| Quantified Difference | Incremental BP reduction of 7.6-8.4 mmHg systolic and 4.5-5.4 mmHg diastolic over dual therapy |
| Conditions | 8-week double-blind treatment period; seated BP measurements in hypertensive patients |
Why This Matters
This demonstrates that Tribenzor provides a clinically meaningful and statistically superior reduction in office blood pressure compared to any dual-combination regimen, fulfilling the need for intensified therapy in patients with uncontrolled hypertension.
- [1] Oparil S, et al. Triple therapy with olmesartan medoxomil, amlodipine besylate, and hydrochlorothiazide in adult patients with hypertension: The TRINITY multicenter, randomized, double-blind, 12-week, parallel-group study. Clin Ther. 2010;32(7):1252-1269. View Source
